Cas no 4258-83-7 ((16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione)

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione structure
4258-83-7 structure
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
C24H30O4
382.4926
1060883
71312968

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Properties

Names and Identifiers

    • (16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • (16A)-21-(ACETYLOXY)-16-METHYL-PREGNA-1,4,9(11)-TRIENE-3,20-DIONE
    • [2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
    • (16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • 4258-83-7
    • (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • 21-Acetoxy-16alpha-methylpregna-1,4,9-(11)-triene-3,20-dione
    • DTXSID20746953
    • (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
    • +Expand
    • SZOCJNYVWVFBFU-UWDGVYLJSA-N
    • InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1
    • CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

Computed Properties

  • 382.21400
  • 0
  • 4
  • 4
  • 382.21440943g/mol
  • 28
  • 832
  • 0
  • 5
  • 1
  • 0
  • 0
  • 1
  • 3.7
  • 60.4Ų

Experimental Properties

  • 4.20880
  • 60.44000

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
A187425-5mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
5mg
$ 121.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-479543-2.5 mg
(16α)-21-(Acetyloxy)-16-methyl-d3-pregna-1,4,9(11)-triene-3,20-dione,
4258-83-7
2.5 mg
¥2,858.00 2023-07-11

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  1 min, < 3 °C
1.2 Solvents: Tetrahydrofuran ;  2 min, < 3 °C
1.3 Reagents: Chlorotrimethylsilane
1.4 Solvents: Tetrahydrofuran ;  23 min, < 2 °C; 12 min, < 2 °C
1.5 Reagents: Triethylamine
1.6 Reagents: Ammonium chloride Solvents: Water
1.7 Reagents: Peracetic acid Solvents: Dichloromethane ;  4 min, < 4 °C; 19 h, < 4 °C
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement
Hulcoop, David G.; Shapland, Peter D. P., Steroids, 2013, 78(12-13), 1281-1287

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Raw materials

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Preparation Products

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Related Literature

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